tert-butyl(2-isocyanoethoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(2-isocyanoethoxy)dimethylsilane: is a chemical compound with the molecular formula C9H19NOSi and a molecular weight of 185.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-isocyanoethoxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-isocyanoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl(2-isocyanoethoxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl(2-isocyanoethoxy)dimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism by which tert-butyl(2-isocyanoethoxy)dimethylsilane exerts its effects involves its interaction with specific molecular targets and pathways. The isocyano group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is harnessed in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Comparison: Tert-butyl(2-isocyanoethoxy)dimethylsilane is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to similar compounds with iodo or other functional groups. This uniqueness makes it valuable in specific synthetic applications where the isocyano functionality is required.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl(2-isocyanoethoxy)dimethylsilane can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2-bromoethyl isocyanate", "tert-butanol", "dimethylchlorosilane", "sodium hydride", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Step 1: React 2-bromoethyl isocyanate with tert-butanol in tetrahydrofuran to form tert-butyl(2-hydroxyethyl)carbamate.", "Step 2: React tert-butyl(2-hydroxyethyl)carbamate with dimethylchlorosilane and sodium hydride in diethyl ether to form tert-butyl(2-chloroethyl)carbamate.", "Step 3: React tert-butyl(2-chloroethyl)carbamate with sodium azide in dimethylformamide to form tert-butyl(2-azidoethyl)carbamate.", "Step 4: React tert-butyl(2-azidoethyl)carbamate with triethylamine in tetrahydrofuran to form tert-butyl(2-isocyanoethyl)carbamate.", "Step 5: React tert-butyl(2-isocyanoethyl)carbamate with dimethylchlorosilane and sodium hydride in diethyl ether to form tert-butyl(2-isocyanoethoxy)dimethylsilane." ] } | |
CAS-Nummer |
219917-48-3 |
Molekularformel |
C9H19NOSi |
Molekulargewicht |
185.34 g/mol |
IUPAC-Name |
tert-butyl-(2-isocyanoethoxy)-dimethylsilane |
InChI |
InChI=1S/C9H19NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h7-8H2,1-3,5-6H3 |
InChI-Schlüssel |
YZCHAHQZVYEUIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC[N+]#[C-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.